molecular formula C18H17BO5 B12507569 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione

Cat. No.: B12507569
M. Wt: 324.1 g/mol
InChI Key: IMJFXTLOXFNONV-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione is a complex organic compound that features a boronic ester group attached to a benzo[de]isochromene-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione typically involves the borylation of a suitable precursor. One common method involves the reaction of a halogenated benzo[de]isochromene-1,3-dione with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione largely depends on its chemical reactivity. The boronic ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The compound’s ability to form stable complexes with other molecules makes it a valuable tool in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione is unique due to its benzo[de]isochromene-1,3-dione core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C18H17BO5

Molecular Weight

324.1 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

InChI

InChI=1S/C18H17BO5/c1-17(2)18(3,4)24-19(23-17)13-9-8-12-14-10(13)6-5-7-11(14)15(20)22-16(12)21/h5-9H,1-4H3

InChI Key

IMJFXTLOXFNONV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O

Origin of Product

United States

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